molecular formula C13H23NO4 B13921199 Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B13921199
M. Wt: 257.33 g/mol
InChI Key: MRXBNAXGEJADCW-UHFFFAOYSA-N
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Description

Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a complex organic compound with the molecular formula C15H27NO3. This compound is characterized by its spirocyclic structure, which includes a tert-butyl group, a hydroxymethyl group, and an oxa-azaspiro ring system. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[35]nonane-8-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of different spirocyclic compounds .

Scientific Research Applications

Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structural features.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(hydroxymethyl)-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and hydroxymethyl groups. This combination of features provides distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-4-5-17-13(9-14)6-10(7-13)8-15/h10,15H,4-9H2,1-3H3

InChI Key

MRXBNAXGEJADCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)CO

Origin of Product

United States

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